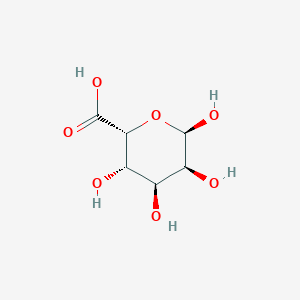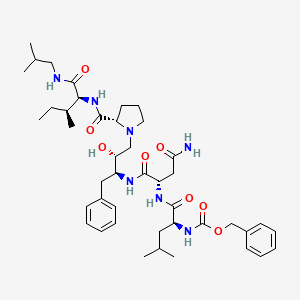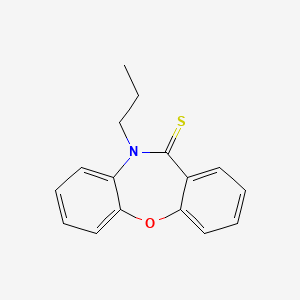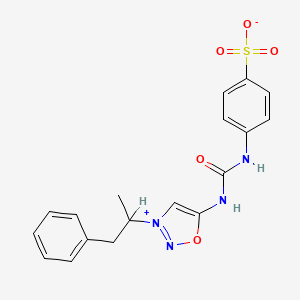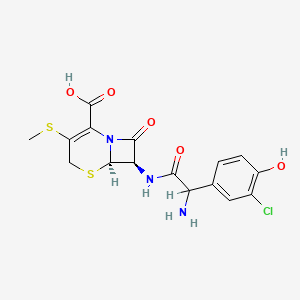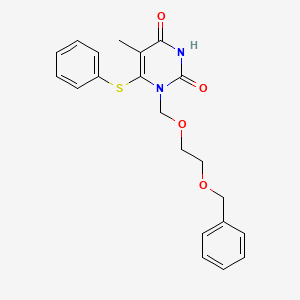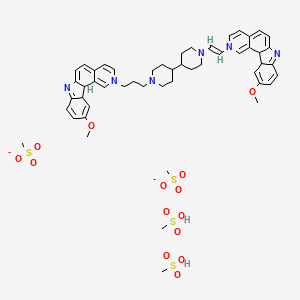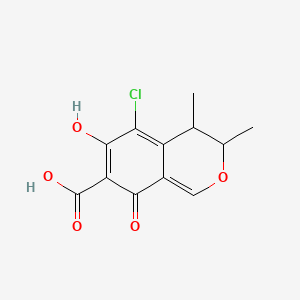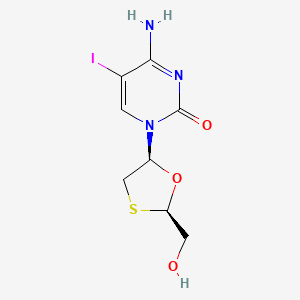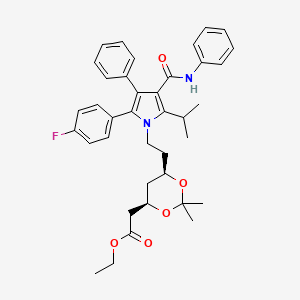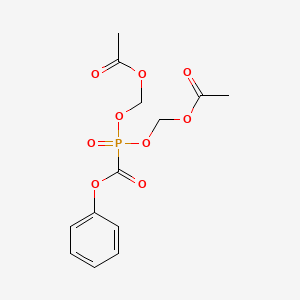
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes both ester and phosphonate functional groups, making it a versatile reagent in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester typically involves the reaction of phenyl phosphonic dichloride with acetic anhydride and methanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The phosphonate group can be reduced to form phosphines.
Substitution: The ester and phosphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and phenols.
Reduction: Phosphines and alcohols.
Substitution: Various substituted esters and phosphonates.
Aplicaciones Científicas De Investigación
Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester involves its interaction with various molecular targets. The ester and phosphonate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their structure and function. This compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl phosphonic acid: Lacks the ester groups, making it less versatile in organic synthesis.
Dimethyl methylphosphonate: Similar in structure but with different functional groups, leading to different reactivity and applications.
Triphenyl phosphate: Used as a flame retardant but lacks the ester and phosphonate combination found in Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, phenyl ester.
Uniqueness
This compound is unique due to its combination of ester and phosphonate functional groups, which provide a wide range of reactivity and applications. This dual functionality makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
157977-99-6 |
|---|---|
Fórmula molecular |
C13H15O9P |
Peso molecular |
346.23 g/mol |
Nombre IUPAC |
[acetyloxymethoxy(phenoxycarbonyl)phosphoryl]oxymethyl acetate |
InChI |
InChI=1S/C13H15O9P/c1-10(14)18-8-20-23(17,21-9-19-11(2)15)13(16)22-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
Clave InChI |
PTTMUXNTEYQEBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOP(=O)(C(=O)OC1=CC=CC=C1)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



